
Ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate is a complex organic compound that belongs to the class of oxadiazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions using dimethylamine.
Incorporation of the Fluorophenyl Group: The fluorophenyl group is attached via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(dimethylamino)-6-(2-chlorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl 2-(dimethylamino)-6-(2-bromophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
298685-91-3 |
|---|---|
分子式 |
C15H15F4N3O3 |
分子量 |
361.29 g/mol |
IUPAC名 |
ethyl 2-(dimethylamino)-6-(2-fluorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate |
InChI |
InChI=1S/C15H15F4N3O3/c1-4-24-12(23)14(15(17,18)19)20-11(25-13(21-14)22(2)3)9-7-5-6-8-10(9)16/h5-8H,4H2,1-3H3 |
InChIキー |
QPGMLESNMYGERB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(N=C(OC(=N1)N(C)C)C2=CC=CC=C2F)C(F)(F)F |
溶解性 |
42.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)

![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)




![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)

![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)


